

Application Note: Measuring Protease Activity with Lysine 4-nitroanilide

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Compound of Interest

Compound Name: Lysine 4-nitroanilide

Cat. No.: B1675766

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Introduction

Proteases are a class of enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids. They play crucial roles in a vast array of physiological processes, including digestion, blood clotting, apoptosis, and immune responses.

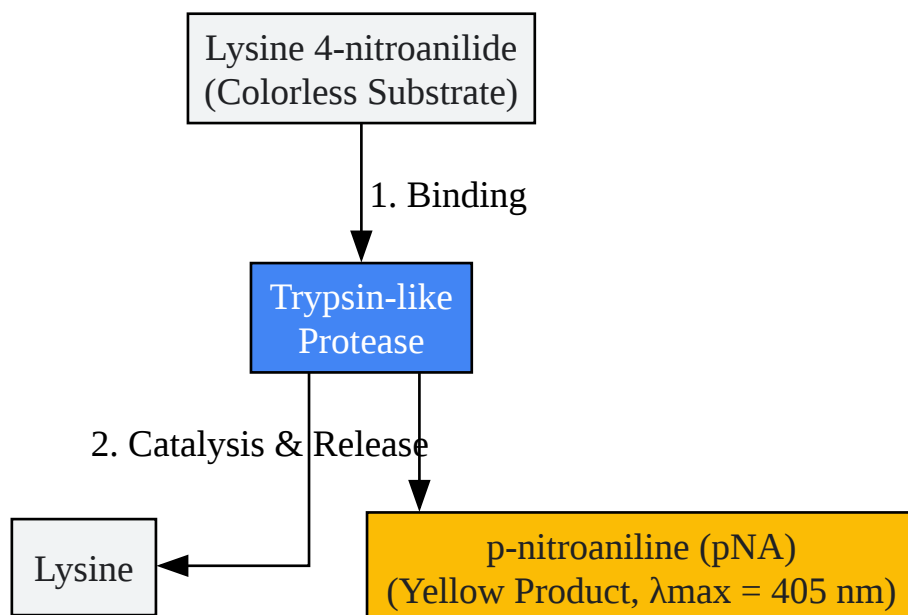
Consequently, the dysregulation of protease activity is implicated in numerous diseases, such as cancer, cardiovascular disorders, and inflammatory diseases, making them significant targets for drug development. The accurate measurement of protease activity is therefore fundamental for both basic research and pharmaceutical discovery.

This application note provides a detailed protocol for the use of **L-Lysine 4-nitroanilide** as a chromogenic substrate to measure the activity of trypsin-like proteases. These proteases specifically cleave peptide bonds at the carboxyl side of lysine and arginine residues. The assay is based on the enzymatic cleavage of the amide bond in **Lysine 4-nitroanilide**, which releases the yellow-colored product, p-nitroaniline (pNA). The rate of pNA formation, which can be monitored spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the protease activity.

Principle of the Assay

The assay utilizes the substrate **L-Lysine 4-nitroanilide**, which consists of a lysine residue linked to a p-nitroaniline molecule through an amide bond. In the presence of a trypsin-like protease, this bond is hydrolyzed. This reaction releases p-nitroaniline (pNA), a chromophore that absorbs light maximally at 405 nm. The concentration of the released pNA can be

determined using its molar extinction coefficient (ϵ) of $9,620 \text{ M}^{-1}\text{cm}^{-1}$. By measuring the increase in absorbance at 405 nm over time, the enzymatic activity can be quantified.



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Figure 1: Enzymatic cleavage of **Lysine 4-nitroanilide**.

Materials and Reagents

- Enzyme: Purified trypsin or other trypsin-like protease.
- Substrate: L-**Lysine 4-nitroanilide** dihydrochloride (or similar salt).
- Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl_2 . Other buffers such as phosphate or HEPES can be used, but the optimal pH for the specific protease should be determined.
- Inhibitor (optional): A known protease inhibitor for control experiments (e.g., soybean trypsin inhibitor).
- Instrumentation: UV/Vis spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.
- Consumables: 96-well microplates (for high-throughput screening) or cuvettes, and general laboratory pipettes.

Experimental Protocols

Protocol 1: Preparation of Reagents

- Assay Buffer (50 mM Tris-HCl, pH 8.2, 20 mM CaCl₂):
 - Dissolve 6.057 g of Tris base in 800 mL of deionized water.
 - Add 2.94 g of CaCl₂ dihydrate and stir until dissolved.
 - Adjust the pH to 8.2 using 1 M HCl.
 - Bring the final volume to 1 L with deionized water.
 - Store at 4°C.
- Substrate Stock Solution (100 mM):
 - Dissolve **L-Lysine 4-nitroanilide** dihydrochloride in deionized water or DMSO to a final concentration of 100 mM.
 - Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
- Enzyme Stock Solution:
 - Prepare a stock solution of the protease in the assay buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically. A starting point could be a 1 mg/mL stock, which is then diluted further for the assay.
 - Store as recommended by the supplier, typically in aliquots at -20°C or -80°C.

Protocol 2: Standard Protease Activity Assay

This protocol is designed for a 96-well plate format but can be adapted for cuvettes by adjusting the volumes.

- Prepare a working solution of the substrate by diluting the stock solution in the assay buffer. A final assay concentration of 1-2 mM is common.

- Add 50 μL of assay buffer to each well (and 50 μL of inhibitor solution for control wells).
- Add 25 μL of the enzyme solution to each well to initiate the reaction. The final enzyme concentration should be in its linear range, which needs to be determined in a preliminary enzyme titration experiment.
- Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a brief period (e.g., 5 minutes) to allow the temperature to equilibrate.
- Add 25 μL of the substrate working solution to each well to start the reaction.
- Immediately measure the absorbance at 405 nm in a kinetic mode, taking readings every minute for 15-30 minutes.



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Figure 2: General workflow for the protease activity assay.

Protocol 3: Determination of Michaelis-Menten Kinetics (K_m and V_{max})

- Prepare a series of substrate dilutions in the assay buffer, ranging from concentrations well below to well above the expected K_m (e.g., 0.1 to 10 times the K_m). A typical range might be 0.05 mM to 5 mM.
- Set up the assay as described in Protocol 2, but instead of a single substrate concentration, use the different concentrations prepared in the previous step.
- Initiate the reaction by adding a fixed, optimized concentration of the enzyme.
- Measure the initial reaction velocity (V_0) for each substrate concentration by determining the slope of the linear portion of the absorbance vs. time curve.

- Convert the rate of change in absorbance ($\Delta\text{Abs}/\text{min}$) to the rate of product formation (M/min) using the Beer-Lambert law:
 - $\text{Velocity (M/min)} = (\Delta\text{Abs} / \text{min}) / (\epsilon * l)$
 - Where ϵ is the molar extinction coefficient of pNA ($9,620 \text{ M}^{-1}\text{cm}^{-1}$) and l is the path length in cm. For a 96-well plate, the path length needs to be determined or a standard volume must be used.
- Plot the initial velocity (V_0) against the substrate concentration ($[S]$) and fit the data to the Michaelis-Menten equation using non-linear regression software to determine K_m and V_{max} .

Data Presentation

Table 1: Example Data for Michaelis-Menten Analysis

Substrate Concentration [S] (mM)	Initial Velocity (V_0) ($\mu\text{M}/\text{min}$)
0.1	10.5
0.2	18.2
0.5	33.3
1.0	45.5
2.0	58.8
5.0	71.4

From this data, kinetic parameters can be derived:

- K_m : 0.85 mM
- V_{max} : 100 $\mu\text{M}/\text{min}$

Table 2: Example Data for Inhibitor Screening

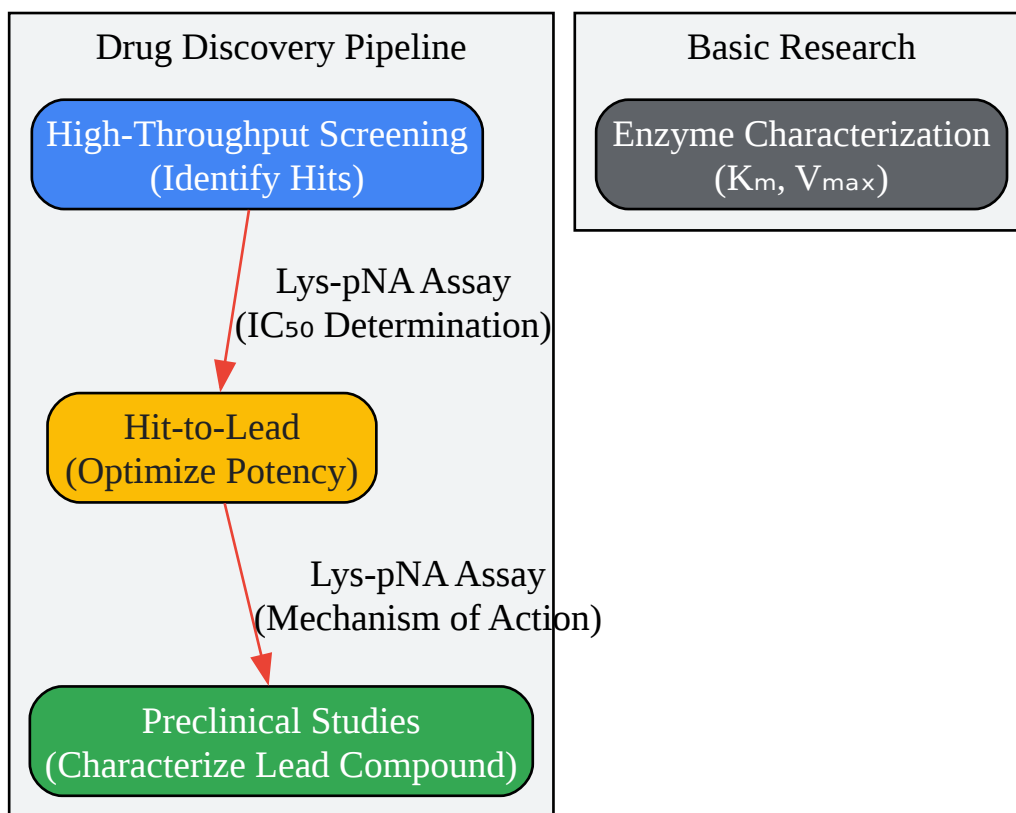
Inhibitor Concentration (μM)	Protease Activity (%)
0 (Control)	100
0.1	85.2
1	55.1
10	15.8
100	2.3

From this data, the IC_{50} value can be calculated:

- IC_{50} : 1.2 μM

Applications in Research and Drug Development

- **Enzyme Kinetics:** This assay is widely used to determine key kinetic parameters such as K_m and V_{max} for various proteases.
- **High-Throughput Screening (HTS):** The simplicity and compatibility with microplate readers make this assay ideal for screening large libraries of compounds to identify potential protease inhibitors.
- **Drug Development:** It is a primary tool for characterizing the potency and mechanism of action of newly developed protease inhibitors.
- **Quality Control:** Used to assess the activity and purity of protease preparations.



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Figure 3: Role of the Lys-pNA assay in research.

Troubleshooting

Issue	Possible Cause(s)	Solution(s)
No or low activity	Inactive enzyme, incorrect pH, presence of an inhibitor.	Check enzyme activity with a positive control, verify buffer pH, ensure no contaminating inhibitors are present.
High background	Substrate auto-hydrolysis.	Prepare fresh substrate solution, run a no-enzyme control and subtract its rate from the sample rates.
Non-linear reaction rate	Substrate depletion, enzyme instability.	Use a lower enzyme concentration or a higher substrate concentration, check enzyme stability at assay temperature.

- To cite this document: BenchChem. [Application Note: Measuring Protease Activity with Lysine 4-nitroanilide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1675766#measuring-protease-activity-with-lysine-4-nitroanilide\]](https://www.benchchem.com/product/b1675766#measuring-protease-activity-with-lysine-4-nitroanilide)

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